
N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” is a compound that belongs to the thiazole family. Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are part of many biologically active compounds and have been used in medicinal chemistry and drug discovery research .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied. A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives have been synthesized and characterized by spectral and analytical studies . These compounds have been prepared and in vitro tested as H3-receptor antagonists .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Glutamate-Modulating Drugs and OCD Treatment
Research in neuropharmacology has supported the development and use of glutamate-modulating drugs for managing neuropsychiatric disorders, including obsessive-compulsive disorder (OCD). Studies have explored the use of various glutamate-modulating agents like riluzole, N-acetylcysteine, d-cycloserine, and others as treatments for OCD. Genetic epidemiology findings focusing on glutamate transporter genes (SLC1A1) and others have contributed to a better understanding of potential pharmacological targets for OCD therapy (Grados, Specht, Sung, & Fortune, 2013).
Antioxidant Potential and Clinical Applications
N-acetylcysteine (NAC) has been recognized for its therapeutic use in treating acetaminophen overdose by replenishing hepatic glutathione levels. Beyond its role as a mucolytic agent, NAC's use as an antioxidant in clinical settings has been explored, particularly for protecting against conditions like contrast-induced nephropathy. The review by Rushworth and Megson (2014) re-evaluates NAC's mechanism as a precursor for glutathione synthesis, highlighting its targeted replenishment of glutathione in cells deficient in this critical antioxidant (Rushworth & Megson, 2014).
Synthetic Methodologies and Biological Importance of UBTs and TBTs
The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBTs and UBTs) have been extensively reviewed, emphasizing their importance in medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological activities, demonstrating their potential as therapeutic agents. The review covers synthetic methodologies and highlights the chemical reactions involved in preparing these compounds, underscoring their potential for developing new pharmacophores with varied biological activities (Rosales-Hernández et al., 2022).
Thiazole Derivatives and Anticancer Activity
Thiazole derivatives have been identified as promising scaffolds for developing anticancer drugs due to their broad spectrum of biological activities. A review spanning the last decade highlighted thiazolopyrimidine compounds with significant anticancer activity, showcasing the structural features associated with potent anticancer effects. This review aims to guide future research in designing and synthesizing new anticancer molecules based on the thiazolopyrimidine scaffold, emphasizing the most active compounds identified over the past ten years (Islam & Fahmy, 2022).
Mecanismo De Acción
Thiazole derivatives have been found to exhibit a variety of physiological roles in the central nervous system (CNS) and peripheral tissues through the four known G protein-coupled receptors, H1, H2, H3, and H4 . They have been used for the treatment of allergic disease and peptic ulcer . The histamine H3 receptor, which was discovered in 1983, mainly located in the CNS, is a presynaptic autoreceptor that modulates the production and the release of histamine from histaminergic neurons .
Direcciones Futuras
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . Thiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information will be useful for future innovation .
Propiedades
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-13-5-7-17(8-6-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)9-14(2)10-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBUNZHZAIUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

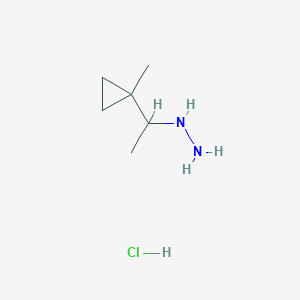
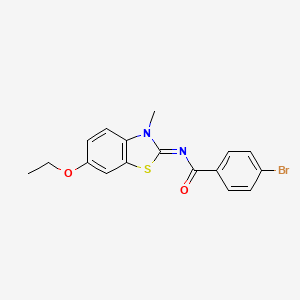


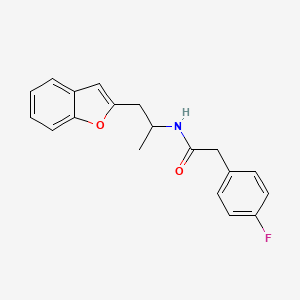
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2643653.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)
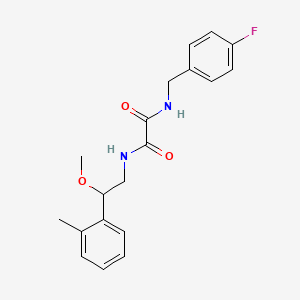
![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

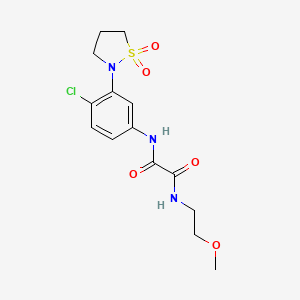
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643661.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2643663.png)
